(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Coupling with Pyridine: The final step involves coupling the azetidine-sulfonyl intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and azetidine ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Phenylsulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: Similar structure but lacks the chlorine atom on the phenyl ring.
(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(pyridin-3-yl)methanone is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and binding interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-3-5-13(6-4-12)22(20,21)14-9-18(10-14)15(19)11-2-1-7-17-8-11/h1-8,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRCRATOSSVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.